4-methyl-1H-indazole-5-carbonitrile

Physicochemical Profiling Drug Design ADME Prediction

This is not a generic 5-cyanoindazole. The 4-methyl substituent is structurally mandatory for achieving potent HPK1 kinase inhibition (Ki < 10 nM) and is explicitly required in Nerviano Medical Sciences patents for TTK, PLK4, and Aurora kinase inhibitor programs. Using the unsubstituted analog (CAS 74626-47-4) leads to different regiochemistry and loss of target binding. The nitrile group enables rapid SAR diversification via hydrolysis to carboxylic acids or reduction to amines. Procure the exact chemotype to ensure pharmacological activity and patent compliance.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 478837-29-5
Cat. No. B1359181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indazole-5-carbonitrile
CAS478837-29-5
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)C#N
InChIInChI=1S/C9H7N3/c1-6-7(4-10)2-3-9-8(6)5-11-12-9/h2-3,5H,1H3,(H,11,12)
InChIKeyJZFGGTZDIPNTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indazole-5-carbonitrile (CAS 478837-29-5): A Strategic Indazole Building Block for Kinase-Targeted Synthesis


4-Methyl-1H-indazole-5-carbonitrile (CAS 478837-29-5) is a heterocyclic organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It features a 1H-indazole core substituted with a methyl group at the 4-position and a nitrile (cyano) group at the 5-position . This substitution pattern is critical, as the nitrile moiety serves as a versatile synthetic handle for further derivatization—including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions—while the 4-methyl group modulates the electronic and steric environment of the indazole ring . The compound is primarily employed as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting protein kinases implicated in oncology and inflammatory diseases [1].

Why 4-Methyl-1H-indazole-5-carbonitrile Cannot Be Replaced by Generic Indazole-5-carbonitriles


Generic 5-cyanoindazole analogs (e.g., unsubstituted 1H-indazole-5-carbonitrile, CAS 74626-47-4, or 1-methyl-1H-indazole-5-carbonitrile, CAS 189107-45-7) lack the 4-methyl substitution, which critically influences both synthetic utility and downstream biological activity. The 4-methyl group is not merely a passive substituent; it alters the electron density of the indazole ring, affecting the regioselectivity of subsequent N-alkylation or cross-coupling reactions . More importantly, in the context of kinase inhibitor design, the 4-methyl group has been shown to dramatically impact binding affinity to specific kinase targets. For example, in a series of HPK1 inhibitors, the presence of a 4-substituent on the indazole core was essential for achieving potent inhibition, with the 4-methyl analog demonstrating a Ki value that was orders of magnitude lower than the unsubstituted counterpart [1]. Using a generic 5-cyanoindazole without the 4-methyl group would result in a different regioisomeric outcome during synthesis and a compound with an altered pharmacological profile, potentially leading to failed kinase inhibition or unintended off-target activity [2].

Quantitative Differentiation of 4-Methyl-1H-indazole-5-carbonitrile Against Closest Structural Analogs


Enhanced Lipophilicity (LogP) Driven by 4-Methyl Substitution

The calculated LogP value for 4-methyl-1H-indazole-5-carbonitrile is 1.72-1.74, which is notably higher than that of the unsubstituted parent compound 1H-indazole-5-carbonitrile (estimated LogP ≈ 0.8-1.0) [1]. This increase in lipophilicity is directly attributable to the 4-methyl group and has significant implications for membrane permeability and oral bioavailability in drug development .

Physicochemical Profiling Drug Design ADME Prediction

Critical 4-Methyl Group Required for HPK1 Kinase Inhibitor Potency

In a series of reverse indazole inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), the compound containing the 4-methyl-1H-indazole-5-carbonitrile core (Compound 38, PDB ID: 7L26) demonstrated potent enzymatic inhibition [1]. Structural analysis via X-ray crystallography confirms that the 4-methyl group engages in hydrophobic interactions within the kinase ATP-binding pocket [1]. In contrast, SAR studies on related indazole-5-carbonitrile series show that the absence of a 4-substituent (i.e., the unsubstituted analog) results in a significant loss of binding affinity, with IC50 values shifting from the low nanomolar to the micromolar range [2].

Kinase Inhibition Oncology Immuno-Oncology

Distinct Synthetic Pathway and High-Yield Access to 5-Carboxamide Derivatives

The synthesis of 4-methyl-1H-indazole-5-carbonitrile can be achieved via a cyclization of N-(4-cyano-2,3-dimethylphenyl)acetamide with isoamyl nitrite, yielding the target compound in 84.9% yield after column chromatography . This contrasts with the synthesis of the unsubstituted 1H-indazole-5-carbonitrile, which often requires a multi-step approach involving the thermal cyclization of (2-ethynylphenyl)triazenes or similar precursors [1]. The 4-methyl derivative's high-yielding synthesis provides a robust and scalable entry point for generating advanced intermediates. Furthermore, the nitrile group can be readily hydrolyzed under acidic conditions (H2SO4/AcOH/H2O) to the corresponding 5-carboxylic acid, which is a key intermediate for amide coupling reactions in kinase inhibitor synthesis .

Medicinal Chemistry Process Chemistry Amide Synthesis

High-Value Application Scenarios for 4-Methyl-1H-indazole-5-carbonitrile in Drug Discovery and Development


Synthesis of HPK1 Inhibitors for Immuno-Oncology

The compound serves as the core scaffold for synthesizing potent HPK1 kinase inhibitors, as demonstrated by the clinical candidate compound 38 (ACS Med. Chem. Lett. 2021, 12, 459-466) [1]. The 4-methyl group is essential for achieving the required binding affinity (Ki < 10 nM), making it the mandatory starting material for any HPK1 inhibitor program targeting this specific chemotype.

Preparation of 5-Carboxamide Indazole Derivatives for Kinase Library Synthesis

The nitrile group is readily hydrolyzed to a carboxylic acid, which can then be coupled with a wide variety of amines to generate diverse libraries of indazole-5-carboxamides [2]. This is a standard diversification strategy in medicinal chemistry for exploring structure-activity relationships (SAR) around the indazole 5-position in kinase inhibitor projects.

Generation of Advanced Intermediates for PLK4 and Aurora Kinase Inhibitors

Patents from Nerviano Medical Sciences and others cite 4-methyl-1H-indazole-5-carbonitrile as a preferred intermediate for synthesizing indazole derivatives that inhibit TTK, PLK4, and Aurora kinases, all validated targets in oncology [3]. The compound's specific substitution pattern is required to achieve the claimed biological activity in these patent families.

Building Block for CNS-Targeted IRAK4 Inhibitors

Recent research on CNS-penetrant IRAK4 inhibitors highlights the importance of the indazole core with specific substitution patterns, including the 4-methyl-5-cyano motif, to balance potency, selectivity, and brain exposure [4]. This compound provides the exact regiochemistry needed to access this emerging class of neuroinflammatory therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-1H-indazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.